![molecular formula C21H22N4O4S2 B2605809 (Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 438244-23-6](/img/structure/B2605809.png)
(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid
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Description
The compound appears to contain several functional groups, including a piperidine ring, a pyrido[1,2-a]pyrimidinone group, a thiazolidinone group, and a carboxylic acid group. Piperidine is a common structure in many pharmaceuticals and alkaloids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The piperidine ring would provide basicity, while the carboxylic acid group would provide acidity. The pyrido[1,2-a]pyrimidinone and thiazolidinone groups would contribute to the compound’s overall polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being a solid at room temperature. The compound’s solubility would be influenced by the polar pyrido[1,2-a]pyrimidinone and thiazolidinone groups .Scientific Research Applications
Anticancer and Antiangiogenic Properties
A study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, which demonstrated significant anticancer and antiangiogenic effects in mouse models. These compounds effectively reduced tumor volume, cell number, and suppressed tumor-induced endothelial proliferation, suggesting potential for anticancer therapy with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Fluorescent pH Sensors
Cui et al. (2004) developed 4-piperidine-naphthalimide derivatives with a 2-imino-oxalidin (thiazolidin) side chain, exhibiting strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding. These findings indicate the compound's utility as a novel fluorescent pH sensor for biological and chemical research applications (Cui et al., 2004).
Antibacterial Agents
Research by Tucker et al. (1998) on oxazolidinones, a class of synthetic antibacterial agents, explored derivatives including piperazinyl oxazolidinones. These compounds were found effective against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, highlighting the structural component's potential in developing new antibacterial treatments (Tucker et al., 1998).
Antimicrobial Activity
A study on thiazolidinone derivatives bearing a pyridine moiety demonstrated antimicrobial efficacy. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Khalil et al., 2014).
properties
IUPAC Name |
4-[(5Z)-4-oxo-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c26-17(27)8-6-12-25-20(29)15(31-21(25)30)13-14-18(23-9-3-1-4-10-23)22-16-7-2-5-11-24(16)19(14)28/h2,5,7,11,13H,1,3-4,6,8-10,12H2,(H,26,27)/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIISLFOSEBJGPF-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid |
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